molecular formula C13H9NO3S B14746529 S-(4-nitrophenyl) benzenecarbothioate CAS No. 1219-32-5

S-(4-nitrophenyl) benzenecarbothioate

Cat. No.: B14746529
CAS No.: 1219-32-5
M. Wt: 259.28 g/mol
InChI Key: CSARWURZOJYTME-UHFFFAOYSA-N
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Description

S-(4-nitrophenyl) benzenecarbothioate: is an organic compound characterized by the presence of a nitrophenyl group and a benzenecarbothioate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-nitrophenyl) benzenecarbothioate typically involves the reaction of 4-nitrophenyl chloroformate with thiophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: S-(4-nitrophenyl) benzenecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products:

    Nucleophilic Substitution: Substituted nitrophenyl derivatives.

    Reduction: 4-aminophenyl benzenecarbothioate.

    Oxidation: Sulfoxides or sulfones of the benzenecarbothioate moiety.

Mechanism of Action

The mechanism of action of S-(4-nitrophenyl) benzenecarbothioate involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the thiol group .

Comparison with Similar Compounds

  • 4-nitrophenyl chloroformate
  • 4-nitrophenyl acetate
  • 4-nitrophenyl benzoate

Comparison: S-(4-nitrophenyl) benzenecarbothioate is unique due to the presence of both a nitrophenyl group and a benzenecarbothioate moiety. This combination imparts distinct reactivity patterns compared to similar compounds. For example, while 4-nitrophenyl chloroformate is primarily used as a reagent for introducing the nitrophenyl group, this compound can participate in a wider range of reactions due to the additional thiol functionality .

Properties

CAS No.

1219-32-5

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

S-(4-nitrophenyl) benzenecarbothioate

InChI

InChI=1S/C13H9NO3S/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h1-9H

InChI Key

CSARWURZOJYTME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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